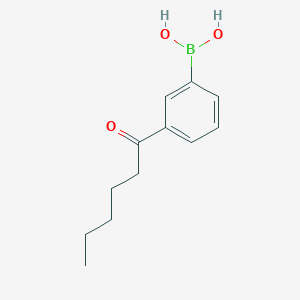
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate is a compound that combines the structural features of adamantane and nitrobenzenesulfonate Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while nitrobenzenesulfonate is a functional group known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate typically involves the reaction of 1-(Adamantan-1-yl)ethan-1-amine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-aminobenzenesulfonate.
Oxidation: 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrosobenzenesulfonate or this compound.
Scientific Research Applications
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties due to the adamantane moiety.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate involves its interaction with molecular targets in biological systems. The nitrobenzenesulfonate group can act as an electron-withdrawing group, affecting the reactivity of the compound. The adamantane moiety provides stability and can facilitate interactions with hydrophobic regions of proteins or other biological molecules. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)ethan-1-amine hydrochloride: Similar structure but lacks the nitrobenzenesulfonate group.
(Adamantan-1-yl)methylamine: Contains the adamantane moiety but differs in the amine substitution pattern.
Adamantan-2-amine: Another adamantane derivative with different substitution on the amine group.
Uniqueness
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate is unique due to the combination of the adamantane structure with the nitrobenzenesulfonate group. This combination imparts both stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
1048648-84-5 |
|---|---|
Molecular Formula |
C19H28N2O5S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(1-adamantyl)ethanamine;2-methyl-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H21N.C7H7NO5S/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h8-11H,2-7,13H2,1H3;2-4H,1H3,(H,11,12,13) |
InChI Key |
UODURDZHMDXVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.CC(C12CC3CC(C1)CC(C3)C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
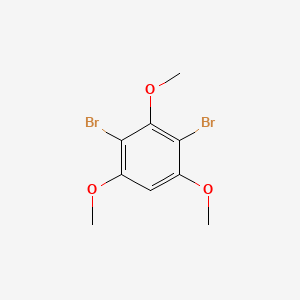
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
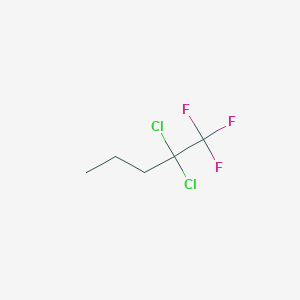

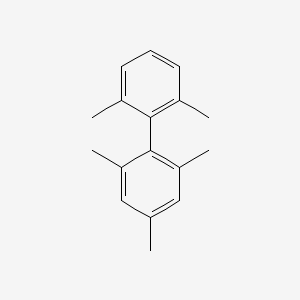
![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
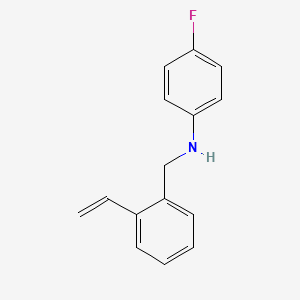
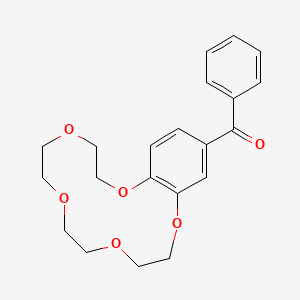
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
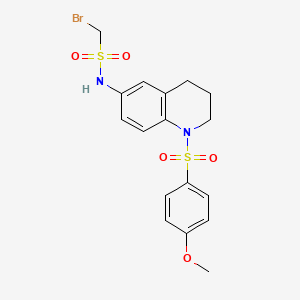

![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
